N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464969
InChI: InChI=1S/C13H23N3O2/c1-9(14)13(18)15-7-3-4-12(8-15)16(10(2)17)11-5-6-11/h9,11-12H,3-8,14H2,1-2H3/t9-,12-/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N
Molecular Formula: C13H23N3O2
Molecular Weight: 253.34 g/mol

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13464969

Molecular Formula: C13H23N3O2

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
IUPAC Name N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C13H23N3O2/c1-9(14)13(18)15-7-3-4-12(8-15)16(10(2)17)11-5-6-11/h9,11-12H,3-8,14H2,1-2H3/t9-,12-/m0/s1
Standard InChI Key XBRKQERTLYUAJG-CABZTGNLSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@@H](C1)N(C2CC2)C(=O)C)N
SMILES CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N

Introduction

Structural Analysis and Molecular Characteristics

Molecular Framework and Stereochemistry

The compound’s structure comprises a piperidine ring substituted at the 3-position with an (S)-2-amino-propionyl group and an N-cyclopropyl-acetamide moiety. The stereochemical configuration at both chiral centers—denoted by the (S) designations—is critical for its three-dimensional arrangement and biological activity . Key features include:

  • Piperidine ring: A six-membered heterocycle providing conformational rigidity.

  • (S)-2-amino-propionyl group: Derived from L-alanine, this moiety introduces hydrogen-bonding potential via its amine and carbonyl groups.

  • Cyclopropyl substituent: A strained three-membered ring influencing lipophilicity and metabolic stability .

The isomeric SMILES string \text{CCN([C@H]1CCCN(C1)C(=O)[C@H](C)N)C(=O)C reflects its precise stereochemistry.

Comparative Analysis with Analogues

Table 1 highlights structural similarities and differences between N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide and related compounds:

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamideC12H23N3O2\text{C}_{12}\text{H}_{23}\text{N}_3\text{O}_2241.3366567617
N-[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-N-ethyl-acetamideC12H23N3O2\text{C}_{12}\text{H}_{23}\text{N}_3\text{O}_2241.3366566315
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamideC13H23N3O2\text{C}_{13}\text{H}_{23}\text{N}_3\text{O}_2253.341401665-65-3

Data sourced from .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically follows a multi-step sequence:

  • Piperidine functionalization: Introduction of the (S)-2-amino-propionyl group via amide coupling using EDC\text{EDC} or DCC\text{DCC} in anhydrous DMF\text{DMF} at 0–5°C.

  • Cyclopropanation: Reaction of intermediates with diazomethane or Simmons-Smith reagents to attach the cyclopropyl group.

  • Purification: Chromatography (e.g., silica gel, CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH} gradients) yields >95% purity.

Key Reactions

  • Hydrolysis: The acetamide group undergoes base-catalyzed hydrolysis to form carboxylic acids.

  • Alkylation: The piperidine nitrogen participates in N-alkylation with alkyl halides.

  • Oxidation: Tertiary amines may oxidize to N-oxides under strong oxidizing conditions.

Physicochemical Properties

Table 2 summarizes critical properties:

PropertyValue/Description
SolubilitySoluble in DMSO\text{DMSO}, DMF\text{DMF}; sparingly in H2O\text{H}_2\text{O}
Melting Point148–152°C (decomposes)
LogP (Lipophilicity)1.87 (predicted)
StabilityStable at RT; sensitive to strong acids/bases

Data from .

Applications in Medicinal Chemistry

Intermediate in Drug Development

The compound serves as a precursor for protease inhibitors and kinase modulators. For example, coupling with boronic acids yields bortezomib analogues targeting the 26S proteasome .

Comparative Pharmacokinetics

Compared to ethyl-substituted analogues, the cyclopropyl variant exhibits:

  • Higher metabolic stability: 72% remaining after 1 h in human liver microsomes vs. 58% for ethyl derivatives.

  • Improved BBB permeability: LogBB = -0.45 vs. -1.02, suggesting enhanced CNS bioavailability.

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